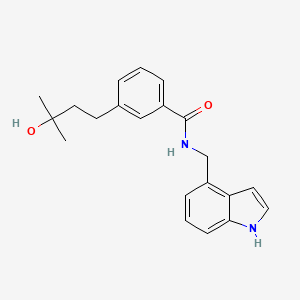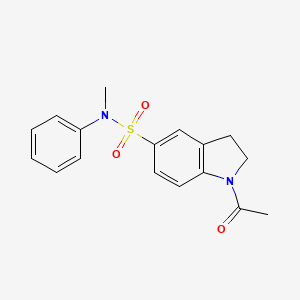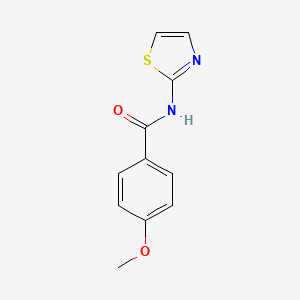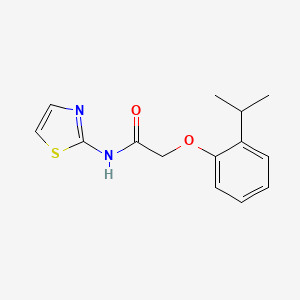![molecular formula C22H25FN2O B5545472 (3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)
(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex pyrrolidine derivatives often involves multi-step reactions, including 1,3-dipolar cycloaddition and asymmetric synthesis techniques. For instance, the practical large-scale synthesis of related pyrrolidine intermediates employs asymmetric 1,3-dipolar cycloaddition reactions, indicating a method that might be relevant for synthesizing the compound (Kotian et al., 2005). Additionally, the efficient synthesis of 2,3,4-trisubstituted pyrroles through cycloaddition of polarized ketene S,S- and N,S-acetals with activated methylene isocyanides provides a strategy that could potentially be adapted for this compound (Misra et al., 2007).
Molecular Structure Analysis
Molecular structure analysis often involves exploring the stereochemistry and conformational preferences of the molecule. Techniques such as X-ray crystallography and NMR spectroscopy are crucial in this analysis. For instance, the synthesis and characterization of novel polyimides derived from related dianhydride and aromatic diamines highlight the importance of structural determination in understanding the properties of a compound (Wang et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of pyrrolidine derivatives are influenced by their functional groups and molecular structure. For example, the diastereoselective synthesis of pyrrolidines via the catalyzed three-component reaction demonstrates how specific catalysts and reactants can influence the outcome of chemical reactions, affecting the properties of the synthesized compounds (Carson & Kerr, 2005).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and stability, are crucial for its practical applications. The synthesis and structural determination of pyrrolidine-2,3-dione derivatives provide insights into how different substituents can affect these properties, offering a perspective that could be relevant for the compound of interest (Nguyen & Dai, 2023).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity and interaction with other molecules, is essential for the application of any compound. The study on the synthesis and antibacterial activity of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives illustrates how specific functional groups can impart desirable chemical properties like antibacterial activity (Asahina et al., 2008).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Compounds structurally related to "(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine" have been explored for their potential as ligands for various receptors, showcasing the diversity in their medicinal applications. For instance, derivatives of imidazo[1,5-a]quinoxalines exhibit a range of intrinsic efficacies at the GABAA/benzodiazepine receptor, indicating their potential in modulating neurotransmitter activity (Tenbrink, Im, Sethy, Tang, & Carter, 1994). Similarly, pyrrolidyl and piperidyl benzilates have been synthesized and evaluated as in vivo ligands for muscarinic acetylcholine receptors, highlighting their relevance in neurological research (Skaddan, Kilbourn, Snyder, Sherman, Desmond, & Frey, 2000).
Organic Synthesis and Catalysis
These compounds also play a critical role in the development of new synthetic methodologies and catalysis. The synthesis of pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines showcases innovative approaches to constructing pharmacologically important structures (Boichenko, Plodukhin, Shorokhov, Lebedev, Filippova, Zhokhov, Tarasenko, Rybakov, Trushkov, & Ivanova, 2022). Additionally, compounds like 5-aminofuro[3,2-c]pyridinium tosylates and their reactions illustrate the versatility of these structures in organic synthesis (Bencková & Krutošíková, 1999).
Material Science
In material science, the synthesis of novel polyimides derived from specific dianhydride monomers, including aromatic diamines, demonstrates the application of related compounds in developing new materials with desirable thermal and mechanical properties (Wang, Li, Ma, Zhang, & Gong, 2006). These materials exhibit good solubility in aprotic solvents and possess low dielectric constants, making them suitable for various industrial applications.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[2-[(3-fluoro-4-methylphenyl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O/c1-14-6-7-15(11-20(14)23)10-17-4-2-3-5-18(17)22(26)25-12-19(16-8-9-16)21(24)13-25/h2-7,11,16,19,21H,8-10,12-13,24H2,1H3/t19-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNMQFKLFVBQTC-CTNGQTDRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CC=CC=C2C(=O)N3CC(C(C3)N)C4CC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)CC2=CC=CC=C2C(=O)N3C[C@@H]([C@H](C3)N)C4CC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[2-[(3-fluoro-4-methylphenyl)methyl]phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)
![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)

![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)

![1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)





![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5545493.png)
